molecular formula C8H7NS B019469 4-Methylthieno[3,4-b]pyridine CAS No. 109510-31-8

4-Methylthieno[3,4-b]pyridine

Cat. No.: B019469
CAS No.: 109510-31-8
M. Wt: 149.21 g/mol
InChI Key: AQQGSLHLSKVUPQ-UHFFFAOYSA-N
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Description

4-Methylthieno[3,4-b]pyridine is a fused heterocyclic compound comprising a thiophene ring (a five-membered sulfur-containing ring) fused to a pyridine ring. The methyl group at the 4-position modulates its electronic and steric properties, influencing reactivity and biological interactions.

Properties

CAS No.

109510-31-8

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

4-methylthieno[3,4-b]pyridine

InChI

InChI=1S/C8H7NS/c1-6-2-3-9-8-5-10-4-7(6)8/h2-5H,1H3

InChI Key

AQQGSLHLSKVUPQ-UHFFFAOYSA-N

SMILES

CC1=CC=NC2=CSC=C12

Canonical SMILES

CC1=CC=NC2=CSC=C12

Synonyms

Thieno[3,4-b]pyridine, 4-methyl- (6CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic Systems :

  • 4-Methylthieno[3,4-b]pyridine: Contains a sulfur atom in the thiophene ring and a nitrogen atom in the pyridine ring.
  • Pyrazolo[3,4-b]pyridine : Features two adjacent nitrogen atoms in the pyrazole ring fused to pyridine, enhancing hydrogen-bonding capabilities .
  • Pyrrolo[3,4-b]pyridine : Includes a nitrogen-containing pyrrole ring fused to pyridine, offering distinct electronic properties due to the lone pair on the pyrrole nitrogen .
  • Imidazo[1,5-a]pyridine : Contains two nitrogen atoms in the imidazole ring, enabling diverse binding modes in biological systems .

Substituent Effects: The methyl group in this compound may improve lipophilicity compared to unsubstituted thienopyridines, akin to how 3-bromo-1-methylpyrazolo[3,4-b]pyridine (MW: 212.05 g/mol) gains stability and reactivity from bromine and methyl substituents .

Pyrazolo[3,4-b]pyridines :

  • Anticancer : Derivatives inhibit CDK1 and GSK-3 kinases .
  • CNS Agents : Examples include Vericiguat (Merck) for cardiovascular diseases and compounds targeting Alzheimer’s disease .
  • Antiviral : Demonstrated activity against RNA viruses .

Thieno[3,4-b]pyridines:

  • Hypothesized to exhibit distinct pharmacokinetics due to sulfur’s electronegativity and metabolic stability. Potential applications in kinase inhibition or antimicrobials, similar to pyrazolo derivatives .

Imidazo[1,5-a]pyridines :

  • Used in tricyclic antidepressants and as intermediates in bioactive molecule synthesis .

Physical and Chemical Properties

Property This compound (Inferred) 3-Bromo-1-methylpyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine-3-carboxamide
Molecular Weight (g/mol) ~180–200 212.05 Varies by substituent
Solubility Moderate in organic solvents Low (hydrophobic substituents) Enhanced by carboxamide group
Stability Air-stable (methyl group) Stable (bromine enhances crystallinity) Sensitive to hydrolysis
Key Functional Groups Thiophene, pyridine, methyl Pyrazole, bromine, methyl Carboxamide, pyrazole

*Data inferred from .

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